Cas no 21031-25-4 (1-(4-Phenyl-1H-pyrazol-3-yl)ethanone)
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone
- 1-(4-phenyl-1H-pyrazol-5-yl)ethanone
- 1-(4-phenyl-1h-pyrazol-3-yl)ethan-1-one
- 21031-25-4
-
- Inchi: 1S/C11H10N2O/c1-8(14)11-10(7-12-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
- InChI Key: FEEWCLJVRHUFJV-UHFFFAOYSA-N
- SMILES: O=C(C)C1=C(C=NN1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 186.079312947g/mol
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 45.8Ų
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005304-1g |
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone |
21031-25-4 | 95% | 1g |
$556.64 | 2023-09-02 | |
| Chemenu | CM187985-1g |
1-(4-phenyl-1H-pyrazol-3-yl)ethan-1-one |
21031-25-4 | 95% | 1g |
$659 | 2021-08-05 | |
| Chemenu | CM187985-1g |
1-(4-phenyl-1H-pyrazol-3-yl)ethan-1-one |
21031-25-4 | 95% | 1g |
$612 | 2023-02-02 |
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone
Recent Advances in the Study of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (CAS: 21031-25-4): A Promising Scaffold in Medicinal Chemistry
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (CAS: 21031-25-4) has emerged as a significant scaffold in medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer, inflammation, and infectious diseases. This research brief aims to summarize the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic applications.
The compound's structure, featuring a pyrazole ring linked to a phenyl group and an acetyl moiety, provides a unique platform for chemical modifications. Researchers have exploited this flexibility to develop derivatives with enhanced bioactivity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications at the 3-position of the pyrazole ring significantly influence the compound's binding affinity to kinase targets, suggesting its utility in designing kinase inhibitors.
In addition to its role in kinase inhibition, 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone has shown promise as an anti-inflammatory agent. A recent in vitro study revealed that certain derivatives of this compound effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating NF-κB signaling pathways. These findings underscore its potential as a lead compound for developing novel anti-inflammatory drugs.
Another area of interest is the compound's anticancer properties. Preliminary studies indicate that 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that these compounds induce apoptosis via the mitochondrial pathway, making them attractive candidates for further preclinical evaluation.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone derivatives. Recent efforts have focused on improving their solubility and metabolic stability through structural modifications. For example, introducing hydrophilic groups at specific positions has been shown to enhance bioavailability without compromising bioactivity.
In conclusion, 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (CAS: 21031-25-4) represents a valuable scaffold in medicinal chemistry with diverse therapeutic applications. Ongoing research aims to further elucidate its mechanisms of action and optimize its drug-like properties, paving the way for its translation into clinical candidates. Future studies should explore its potential in combination therapies and its efficacy in in vivo models to validate its therapeutic utility.
21031-25-4 (1-(4-Phenyl-1H-pyrazol-3-yl)ethanone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)